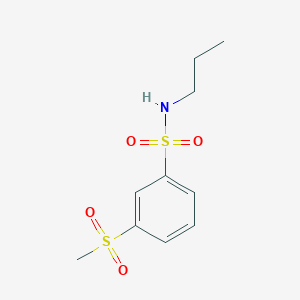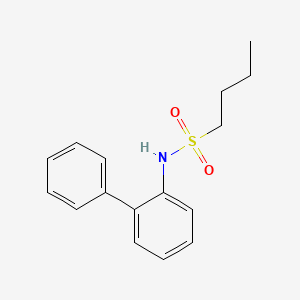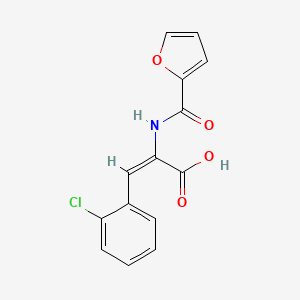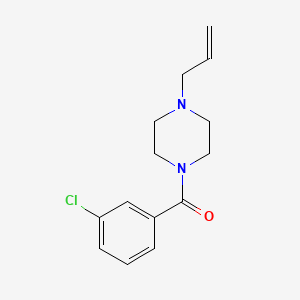
3-(methylsulfonyl)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)-N-propylbenzenesulfonamide, commonly known as MPSB, is a chemical compound with the molecular formula C10H15NO4S2. It is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific research fields.
科学的研究の応用
MPSB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. MPSB has also been investigated as a potential inhibitor of carbonic anhydrase enzymes, which play a crucial role in several physiological processes such as acid-base balance, ion transport, and bone resorption.
作用機序
The mechanism of action of MPSB is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is essential for maintaining the acid-base balance in the body. By inhibiting carbonic anhydrase enzymes, MPSB may disrupt this balance and lead to various physiological effects.
Biochemical and Physiological Effects
MPSB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential role in the treatment of glaucoma, a condition characterized by increased intraocular pressure. MPSB has been shown to reduce intraocular pressure in animal models by inhibiting carbonic anhydrase enzymes in the ciliary body of the eye. However, further studies are needed to determine the safety and efficacy of MPSB in humans.
実験室実験の利点と制限
One of the advantages of using MPSB in lab experiments is its high potency and selectivity as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the physiological and biochemical effects of carbonic anhydrase inhibition. However, one of the limitations of using MPSB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential side effects of MPSB on other physiological processes need to be carefully evaluated before using it in human studies.
将来の方向性
There are several future directions for research on MPSB. One area of interest is its potential role in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models. Another area of interest is its potential as a therapeutic agent for inflammatory and pain-related conditions, as it has been shown to exhibit anti-inflammatory and analgesic activities in animal models. Additionally, further studies are needed to determine the safety and efficacy of MPSB in humans, and to explore its potential applications in other scientific research fields.
合成法
The synthesis of MPSB involves the reaction of 3-nitrobenzenesulfonamide with propylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with dimethyl sulfoxide (DMSO) and sodium hydride to obtain MPSB as a white crystalline solid. The yield of MPSB can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
特性
IUPAC Name |
3-methylsulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-3-7-11-17(14,15)10-6-4-5-9(8-10)16(2,12)13/h4-6,8,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBWJQWKPRSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)


![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)


![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
